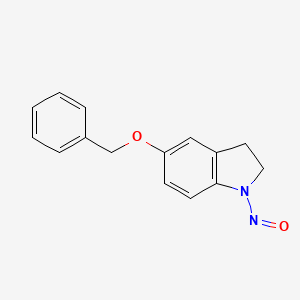
(2-(Hydroxymethyl)thiophen-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Hydroxymethyl)thiophen-3-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with a hydroxymethyl group and a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Hydroxymethyl)thiophen-3-yl)boronic acid typically involves the borylation of thiophene derivatives. One common method is the hydroboration of 2-(hydroxymethyl)thiophene using borane reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2-(Hydroxymethyl)thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The boronic acid group can be reduced to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: (2-(Carboxymethyl)thiophen-3-yl)boronic acid.
Reduction: (2-(Hydroxymethyl)thiophen-3-yl)boronate ester.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
(2-(Hydroxymethyl)thiophen-3-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Hydroxymethyl)thiophen-3-yl)boronic acid in chemical reactions involves the formation of boronate complexes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
- Thiophene-2-boronic acid
- Thiophene-3-boronic acid
- (2-(Hydroxymethyl)phenyl)boronic acid
Comparison: (2-(Hydroxymethyl)thiophen-3-yl)boronic acid is unique due to the presence of both a hydroxymethyl group and a boronic acid group on the thiophene ring. This dual functionality allows for diverse reactivity and applications compared to other thiophene boronic acids, which may lack the hydroxymethyl group .
Propiedades
IUPAC Name |
[2-(hydroxymethyl)thiophen-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-2,7-9H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZFAAUODCBYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)CO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7980435.png)
![2-(trifluoromethyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7980436.png)


![3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B7980451.png)





![4,6-Dichloro-2-methylthieno[2,3-b]pyridine](/img/structure/B7980492.png)


